2-(Thiophen-2-yl)benzoyl chloride
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Overview
Description
The compound "2-(Thiophen-2-yl)benzoyl chloride" is a chemical that can be associated with various research areas, including the synthesis of antiestrogens, photochromic systems, and multi-component synthesis of bifurans and furans. It is structurally related to benzoyl chloride derivatives with a thiophene ring, which are often used in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of related compounds often involves Friedel-Crafts aroylation, where a benzoyl chloride with a basic side-chain is reacted with an O-protected thiophene derivative, followed by deprotection to yield the final product . Another synthesis route for thiophene-containing compounds includes the Wittig-Horner reaction, hydrolysis, and hydrogenation steps . Multi-component reactions involving thiophene-2-carbonyl chloride, isocyanides, and dial
Scientific Research Applications
Synthesis and Chemical Properties
- Preparation of Benzo[b]thiophenes : 2-(Thiophen-2-yl)benzoyl chloride is used in the synthesis of benzo[b]thiophenes via a sulfanylation–acylation process. This compound reacts with various C─H acids, like β-diketones, β-keto- and β-cyanoesters, to form thiophene rings (Młochowski & Potaczek, 2009).
- Antiestrogen Properties : Studies have shown its use in the synthesis of antiestrogen compounds. It involves Friedel-Crafts aroylation to create 3-aroyl-2-arylbenzo[b]thiophene derivatives (Jones et al., 1984).
- Synthesis of Benzamides : It's also used in the synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibit moderate to high anticancer activity (Ravinaik et al., 2021).
- Synthesis of Ethylbenzoic Acids : This compound facilitates the synthesis of 2-(2-Phenylethyl)benzoic acid or 2-(thiophen-2-ylethyl)benzoic acid via the Wittig-Horner reaction (Chen Fen-er, 2012).
Material Science and Polymer Chemistry
- Polymer Synthesis : It's utilized in the creation of hybrid polymers with thiophenylanilino and furanylanilino backbones. These polymers are interesting for their electroactive properties and potential in materials science (Baldwin et al., 2008).
Anticancer Research
- Anticancer Agents Synthesis : 2-(Thiophen-2-yl)benzoyl chloride is involved in synthesizing compounds with potential as anticancer agents. This includes research on the synthesis of substituted benzamides and benzenesulfonamides showing significant cytotoxicity against various cancer cell lines (Farah et al., 2011).
Additional Applications
- Benzimidazole-based Compounds : It's used to develop benzimidazole thiourea derivatives with potential in elastase inhibition, antioxidant activities, and DNA binding capabilities for various biological applications (Arshad et al., 2020).
- Synthesis of Diazepines : The compound is instrumental in synthesizing diazepines derivatives, which have shown significance in spectral characterization and crystal structure studies (Ahumada et al., 2016).
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-thiophen-2-ylbenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOVWZAGQKKACR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383777 |
Source
|
Record name | 2-(Thiophen-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)benzoyl chloride | |
CAS RN |
97677-81-1 |
Source
|
Record name | 2-(Thiophen-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophen-2-yl-benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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